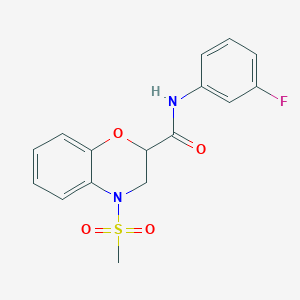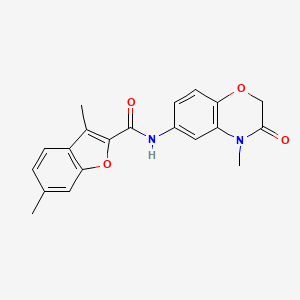
N-(2,5-dichlorophenyl)-1-methyl-3-piperidinecarboxamide
Descripción general
Descripción
N-(2,5-dichlorophenyl)-1-methyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H16Cl2N2O and its molecular weight is 287.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0639685 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential as a Therapeutic Agent
Compounds with structures similar to N-(2,5-dichlorophenyl)-1-methyl-3-piperidinecarboxamide have been explored for their therapeutic potential. For instance, derivatives of piperidine and related scaffolds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. A study on a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, revealed promising cytotoxic activities against cancer cell lines such as MDA-MB-231, A549, and MIA PaCa-2. Theoretical calculations and molecular modeling analysis supported its potential as a cancer therapeutic agent (El Gaafary et al., 2021).
Central Nervous System Disorders
Another area of research is the development of ligands targeting central nervous system (CNS) disorders. Scaffold hybridization strategies, involving compounds structurally related to this compound, have led to the discovery of dopamine D3 receptor-selective ligands. These ligands are potentially useful for treating CNS disorders, demonstrating potent D2R antagonism, 5-HT1AR and D4R agonism, and partial agonism at D3R, which might be promising for the development of new antipsychotic agents (Bonifazi et al., 2021).
Alzheimer’s Disease Treatment
The synthesis of new heterocyclic derivatives, such as 3-piperidinyl-1,3,4-oxadiazole derivatives, illustrates the potential application in treating neurodegenerative diseases like Alzheimer’s. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapy. The research underscores the importance of structural modifications to enhance therapeutic efficacy (Rehman et al., 2018).
Antimicrobial and Anticancer Properties
Research on derivatives of quinolines and other related compounds has shown significant antibacterial and anticancer activities. These studies highlight the versatility of compounds with piperidine scaffolds in developing new antimicrobial and anticancer agents. For example, certain compounds have shown potent activity against strains like S. aureus and demonstrated a broad range of activity against tumor cell lines, indicating the potential for the development of novel therapeutic agents (Bondock & Gieman, 2015).
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-1-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-17-6-2-3-9(8-17)13(18)16-12-7-10(14)4-5-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWJDHGAIUOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4507404.png)
![2-(2-furyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4507414.png)

![ethyl (2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4507427.png)



![N-cyclohexyl-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507472.png)
![methyl N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]glycinate](/img/structure/B4507479.png)

![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-1H-indol-5-yl-4-oxobutanamide](/img/structure/B4507488.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4507494.png)

